Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through crystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the pH regulation within tumor cells, leading to a disruption in their metabolic processes and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide,4-amino-n,n-bis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
Benzenesulfonamide,4-amino-n,n-bis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.
Benzenesulfonamide,4-amino-n,n-bis(2-cyanoethyl)-: Features cyanoethyl groups instead of chloroethyl groups.
Uniqueness
Benzenesulfonamide,4-amino-n,n-bis(2-chloroethyl)- is unique due to its chloroethyl groups, which confer distinct chemical reactivity and biological activity. The presence of these groups enhances its potential as an anticancer and antimicrobial agent, making it a valuable compound for further research and development .
Properties
CAS No. |
24336-65-0 |
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Molecular Formula |
C10H14Cl2N2O2S |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14Cl2N2O2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2 |
InChI Key |
NGUDJWIMTMHFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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